2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
Description
Properties
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11(21)18-16-13-9-23-10-14(13)19-20(16)8-15(22)17-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSHVCMZMMVXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide typically involves multi-step organic reactions. The starting materials often include thieno[3,4-c]pyrazole derivatives and benzylamine. The key steps in the synthesis may involve:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetamido group through acetylation reactions.
N-Benzylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Chemical Biology: The compound serves as a tool to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Core Heterocycle Analysis
- Thieno[3,4-c]pyrazole (Target Compound): The thiophene moiety enhances aromatic stability and electron delocalization, while the pyrazole NH group enables hydrogen bonding. This combination may improve thermal stability and bioavailability compared to pyrrole-based cores .
- Phenylacetamide () : Simpler structure with phenyl rings modified by electron-withdrawing groups (e.g., Cl), enhancing electrophilicity for antimicrobial activity .
Substituent Effects
- N-Benzyl (Target Compound) : The benzyl group increases lipophilicity, favoring membrane penetration but reducing aqueous solubility. This contrasts with the N-furan-2-ylmethyl analog (), where the furan oxygen improves solubility via hydrogen bonding but reduces lipophilicity .
- Thiazol-2-yl () : The thiazole ring’s sulfur and nitrogen atoms act as hydrogen-bond acceptors, enhancing interactions with biological targets like enzymes or receptors .
Research Findings and Implications
- Drug Design Considerations : Modulating substituents (e.g., replacing benzyl with heteroaromatic groups) could optimize solubility and target affinity. For example, the furan derivative () may suit aqueous environments, while the benzyl analog excels in lipid-rich tissues .
Biological Activity
The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
The compound features a thieno[3,4-c]pyrazole core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of benzylacetamides, including compounds similar to this compound, exhibit significant antiviral properties. Notably, a study identified several N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. The most potent compounds demonstrated IC₅₀ values in the sub-micromolar range (1.11 ± 0.05 μM) .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been suggested to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Some thieno[3,4-c]pyrazole derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For instance, studies have demonstrated that modifications in the benzyl group can enhance cytotoxic effects against various cancer cell lines.
Case Studies and Experimental Data
- SARS-CoV-2 Inhibition :
- Cytotoxicity Assays :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
